Benzo[b]thiophene-2-carboxylic acid

Catalog No.
S561963
CAS No.
6314-28-9
M.F
C9H6O2S
M. Wt
178.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[b]thiophene-2-carboxylic acid

CAS Number

6314-28-9

Product Name

Benzo[b]thiophene-2-carboxylic acid

IUPAC Name

1-benzothiophene-2-carboxylic acid

Molecular Formula

C9H6O2S

Molecular Weight

178.21 g/mol

InChI

InChI=1S/C9H6O2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H,10,11)

InChI Key

DYSJMQABFPKAQM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)O

Synonyms

benzo(b)thiophene-2-carboxylic acid, BL 5583, BL-5583, thionaphthene-2-carboxylic acid, thionapthene-2-carboxylic acid

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)O

Organic Synthesis:

  • Intermediate in the production of other molecules: BTCA serves as a valuable building block for the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and dyestuffs []. Its reactive functional groups (carboxyl and thiophene) allow for further chemical modifications, enabling the creation of complex and diverse structures.

Medicinal Chemistry:

  • Drug discovery and development: BTCA has been explored as a potential lead compound for drug discovery due to its unique chemical properties and potential biological activity []. Research suggests its potential application in various therapeutic areas, including cancer and inflammatory diseases. However, further investigation is needed to fully understand its efficacy and safety profile.

Material Science:

  • Development of functional materials: BTCA has been investigated for its potential use in the development of functional materials, such as organic semiconductors and photovoltaics []. Its ability to form stable and conjugated structures makes it a promising candidate for applications in electronic devices and solar energy harvesting.

Bone Research:

  • Investigating bone resorption: Studies have explored the effect of BTCA on bone resorption, the process by which bone tissue is broken down and reabsorbed by the body []. BTCA has been shown to inhibit bone resorption in vitro, suggesting its potential role in understanding and treating bone-related disorders like osteoporosis. However, further research is necessary to translate these findings into clinical applications.

Benzo[b]thiophene-2-carboxylic acid is an aromatic compound characterized by a thiophene ring fused to a benzene ring, with a carboxylic acid functional group located at the second position of the benzo[b]thiophene structure. Its molecular formula is C₉H₆O₂S, and it has a CAS number of 6314-28-9. This compound exhibits significant chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and materials science.

Currently, there is no scientific research readily available on the specific mechanism of action of BTCA in any biological system.

  • Limited Data: Information on the specific hazards of BTCA is limited. However, as a general precaution, it is recommended to handle BTCA with gloves and in a well-ventilated fume hood due to its potential for unknown health effects.
  • Safety Considerations: Since BTCA contains a carboxylic acid group, it may cause skin irritation. Additionally, the presence of sulfur suggests some potential for flammability, although specific data is not available.
, including:

  • Nitration: Nitration reactions have been studied under different conditions, resulting in the formation of multiple substitution products. For instance, nitration in sulfuric acid and acetic acid yields a mixture of nitro derivatives, including 3-, 4-, 6-, and 7-nitrobenzo[b]thiophene-2-carboxylic acids .
  • Acylation and Hydrazone Formation: The acid can react with hydrazines to form acylhydrazones, which have shown antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus .
  • Esterification: The carboxylic acid can be converted into its ester derivatives through reaction with alcohols in the presence of acid catalysts.

Benzo[b]thiophene-2-carboxylic acid exhibits notable biological activities. It has been investigated for its antimicrobial properties, particularly against resistant bacterial strains. The acylhydrazones derived from this compound have demonstrated significant activity against Staphylococcus aureus, suggesting potential applications in antibiotic development .

Several synthesis methods for benzo[b]thiophene-2-carboxylic acid have been reported:

  • Two-Step Process: This involves reacting a 2-halobenzaldehyde with an alkyl mercaptan followed by treatment with a 2-haloacetic acid. This method typically requires reflux conditions and the use of phase transfer catalysts .
  • Cyclization Method: Another approach includes cyclizing an intermediate formed from the reaction of a halogenated benzaldehyde with thioglycolic acid in an aprotic solvent .
  • Direct Synthesis from Precursors: Recent studies have also explored direct synthesis routes involving various substituted precursors to enhance yield and efficiency .

Benzo[b]thiophene-2-carboxylic acid finds applications in several areas:

  • Pharmaceuticals: Due to its antimicrobial properties, it is being explored for potential use in developing new antibiotics.
  • Materials Science: Its unique structure makes it suitable for use in organic semiconductors and as a building block for more complex organic materials.

Research has focused on the interaction of benzo[b]thiophene-2-carboxylic acid derivatives with biological targets. Studies indicate that modifications on the benzothiophene nucleus can significantly alter their biological activity, particularly against drug-resistant bacteria. The structural diversity achieved through various synthetic pathways allows for extensive exploration of structure-activity relationships .

Benzo[b]thiophene-2-carboxylic acid shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameStructural CharacteristicsBiological Activity
Benzo[b]thiopheneSimilar fused ring structureAntimicrobial properties
Benzothiophene-3-carboxylic acidCarboxylic group at position 3Antimicrobial activity
Benzothiophene-2-sulfonic acidSulfonic group instead of carboxylicPotential anti-inflammatory
Thieno[3,2-b]benzothiopheneContains additional thiophene ringExhibits unique electronic properties

The uniqueness of benzo[b]thiophene-2-carboxylic acid lies in its specific position of the carboxylic group, which influences its reactivity and biological profile compared to its analogs.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

178.00885060 g/mol

Monoisotopic Mass

178.00885060 g/mol

Heavy Atom Count

12

Appearance

Powder

UNII

HLR49221FQ

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6314-28-9

Wikipedia

Thionaphthene-2-carboxylic acid

Dates

Modify: 2023-08-15
Aleku et al. Enzymatic C-H activation of aromatic compounds through CO2 fixation. Nature Chemical Biology, DOI: 10.1038/s41589-020-0603-0, published online 27 July 2020

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